3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid
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Overview
Description
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a thiophene ring substituted with a carboxylic acid group.
4-(Carboxymethyl)phenoxyacetic acid: A compound with a phenoxyacetic acid structure similar to the phenoxy methyl group in the target compound.
Uniqueness
3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a phenoxy methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63050-10-2 |
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Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
3-[[4-(carboxymethyl)phenoxy]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H12O5S/c15-12(16)7-9-1-3-11(4-2-9)19-8-10-5-6-20-13(10)14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
ATOWXRKBPWNXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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